2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a (Z)-configured alkenyl group. Its distinct chemical properties make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkenyl halide with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an alkenyl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The boron atom can participate in substitution reactions, such as the formation of carbon-boron bonds in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted alkenes or alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic esters and boron-containing reagents used in organic synthesis, such as:
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
What sets 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from these similar compounds is its unique (Z)-configured alkenyl group and the stability provided by the dioxaborolane ring. This configuration allows for specific stereochemical outcomes in reactions, making it a valuable tool in the synthesis of complex organic molecules.
Properties
CAS No. |
159087-50-0 |
---|---|
Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8- |
InChI Key |
VTGDQOPDGQPGRO-HJWRWDBZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C |
Origin of Product |
United States |
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